molecular formula C21H21ClN2O3S B15027483 (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15027483
M. Wt: 416.9 g/mol
InChI Key: STTUTDAVBMQBLJ-BOPFTXTBSA-N
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Description

The compound (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a methoxy group, and a sulfanylideneimidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step involves the reaction of the imidazolidinone intermediate with sulfur-containing reagents such as thiourea or elemental sulfur.

    Attachment of the Chlorophenyl and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and methoxy reagents.

    Formation of the Methylidene Linkage: This step involves the condensation of the intermediate with aldehydes or ketones under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group may interact with thiol-containing enzymes, while the chlorophenyl and methoxy groups may modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one: can be compared with other similar compounds such as:

    (5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    (5Z)-5-({4-[(4-Methylphenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

These comparisons highlight the unique properties of the chlorophenyl group in the compound, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21ClN2O3S/c1-3-10-24-20(25)17(23-21(24)28)11-15-6-9-18(19(12-15)26-2)27-13-14-4-7-16(22)8-5-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,28)/b17-11-

InChI Key

STTUTDAVBMQBLJ-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)NC1=S

Origin of Product

United States

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